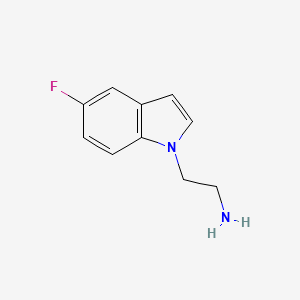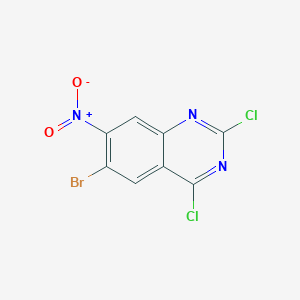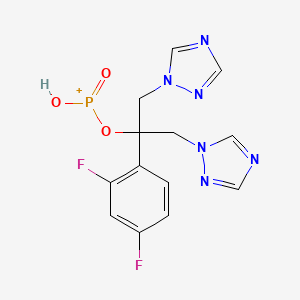![molecular formula C15H14O3 B3180480 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione CAS No. 178931-48-1](/img/structure/B3180480.png)
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
概要
説明
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione is a compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused ring system that includes a furan ring and a naphthalene ring. Dihydronaphthofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydronaphthofurans, including 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione, can be achieved through various methods. Common synthetic routes include:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents under specific conditions.
Cycloaddition Reactions: These include [3+2], [4+1], and Diels-Alder reactions.
Intramolecular Transannulation: This method involves the rearrangement of molecular structures within the compound.
Friedel-Crafts Reactions: These are catalyzed by Lewis acids and involve the alkylation or acylation of aromatic compounds.
Wittig and Claisen Rearrangements: These are used to form carbon-carbon bonds and rearrange molecular structures.
Industrial Production Methods
Industrial production methods for dihydronaphthofurans often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency .
化学反応の分析
Types of Reactions
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including:
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids for Friedel-Crafts reactions, zinc triflate for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
科学的研究の応用
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione involves its interaction with specific molecular targets and pathways. These may include:
類似化合物との比較
Similar Compounds
- 2,3-Dihydronaphtho[2,1-b]furan
- 2,3-Dihydronaphtho[1,2-b]furan
- 2,3-Dihydronaphtho[2,3-b]furan
- 1,3-Dihydronaphtho[2,3-c]furan
- 1,3-Dihydronaphtho[1,2-c]furan
- Vinylidene-1,2-dihydronaphtho[2,1-b]furan
Uniqueness
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione is unique due to its specific structural features and the presence of trimethyl groups, which may influence its chemical reactivity and biological activity .
特性
IUPAC Name |
2,2,3-trimethyl-3H-benzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-15(8,2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHKZWKTBIESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C(=O)C2=O)OC1(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)






